molecular formula C31H48O3 B164319 Tnpcc CAS No. 130464-79-8

Tnpcc

Cat. No. B164319
M. Wt: 468.7 g/mol
InChI Key: YEJKQRVAFMEOKN-QPUCLBINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tnpcc, also known as 2,4,6-trinitrophenyl chloride, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenol and is commonly used as a reagent in organic chemistry. Tnpcc is widely used in the synthesis of peptides, proteins, and other organic compounds.

Mechanism Of Action

The mechanism of action of Tnpcc involves the reaction of the reagent with the amino group of lysine and the N-terminus of peptides and proteins. The reaction results in the formation of a stable TNP derivative, which can be detected and quantified by spectrophotometry or chromatography.

Biochemical And Physiological Effects

Tnpcc does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for the selective modification of amino acids in peptides and proteins.

Advantages And Limitations For Lab Experiments

Tnpcc has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This selectivity allows for the precise modification and detection of peptides and proteins. Tnpcc is also a stable reagent that can be stored for extended periods without degradation.
However, Tnpcc also has some limitations for lab experiments. It is a toxic and hazardous chemical that requires careful handling and disposal. Tnpcc can also react with other amino acids in peptides and proteins, which can result in the formation of unwanted derivatives.

Future Directions

For the use of Tnpcc in scientific research include the synthesis of modified peptides and proteins and the development of new detection methods.

Synthesis Methods

Tnpcc is synthesized by the reaction of phenol with nitric acid and hydrochloric acid. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

Tnpcc has been extensively used in scientific research for the synthesis of peptides and proteins. It is commonly used as a reagent for the selective modification of amino acids in peptides and proteins. Tnpcc reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This reaction results in the formation of a stable trinitrophenyl (TNP) derivative, which can be used for the detection and quantification of peptides and proteins.

properties

CAS RN

130464-79-8

Product Name

Tnpcc

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1

InChI Key

YEJKQRVAFMEOKN-QPUCLBINSA-N

Isomeric SMILES

CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C

SMILES

CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

synonyms

testosterone-4-n-pentylcyclohexyl carboxylate
testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer
TNPCC

Origin of Product

United States

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